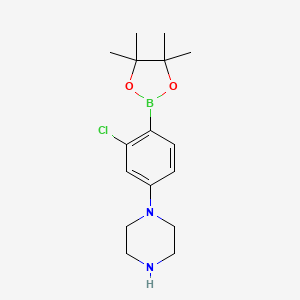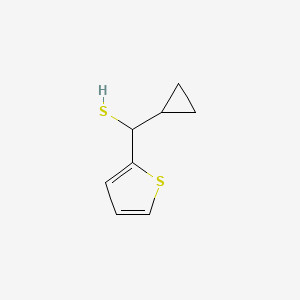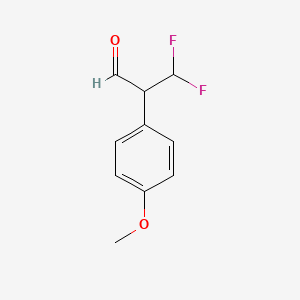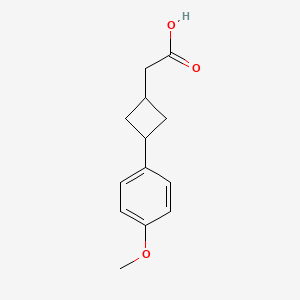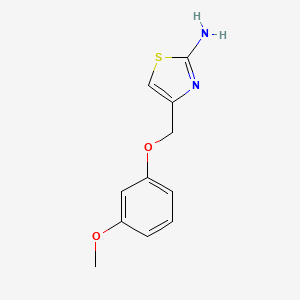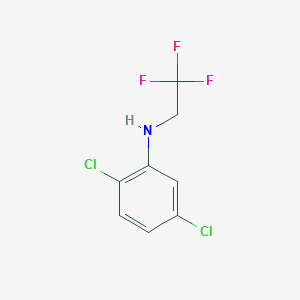
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine is an organic compound characterized by the presence of dichlorophenyl and trifluoroethylamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine typically involves the reaction of 2,5-dichlorophenylamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or quinone derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for its target.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichlorophenol: Shares the dichlorophenyl group but lacks the trifluoroethylamine moiety.
2,2,2-Trifluoroethylamine: Contains the trifluoroethylamine group but lacks the dichlorophenyl group.
2,5-Dichloroaniline: Similar structure but without the trifluoroethyl group.
Uniqueness
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine is unique due to the combination of dichlorophenyl and trifluoroethylamine groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in various applications.
Propiedades
Fórmula molecular |
C8H6Cl2F3N |
|---|---|
Peso molecular |
244.04 g/mol |
Nombre IUPAC |
2,5-dichloro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6Cl2F3N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2 |
Clave InChI |
ALOPPYUURPIYKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)NCC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



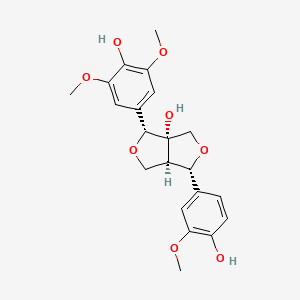
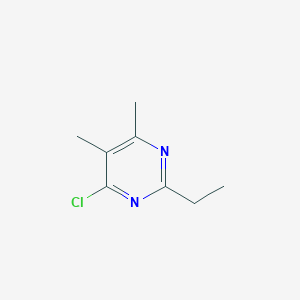
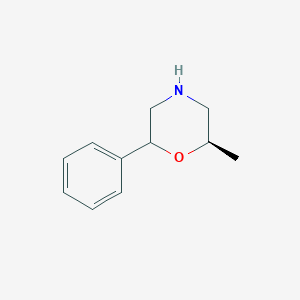
amine](/img/structure/B13069369.png)
![1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13069371.png)


